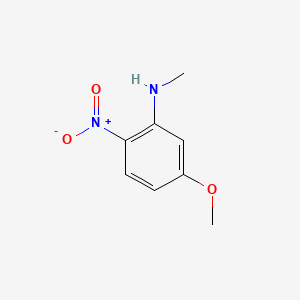

5-Methoxy-N-methyl-2-nitrobenzenamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-7-5-6(13-2)3-4-8(7)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBBCZYRHITZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219515 | |

| Record name | Benzenamine, 5-methoxy-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69397-93-9 | |

| Record name | Benzenamine, 5-methoxy-N-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069397939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 5-methoxy-N-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Methoxy-N-methyl-2-nitrobenzenamine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 69397-9-9). As a specialty chemical, its documented experimental data is limited. This guide addresses this gap by consolidating verified structural information, presenting computationally predicted physical properties, and detailing the authoritative experimental methodologies required for their empirical validation. The intended audience includes researchers, chemists, and drug development professionals who require a robust understanding of this compound for synthesis, characterization, and application.

Introduction and Chemical Identity

This compound is a substituted nitroaniline derivative. Such compounds are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. The precise arrangement of the methoxy, N-methyl, and nitro functional groups on the benzene ring dictates its reactivity, polarity, and overall physicochemical behavior. Accurate characterization of these properties is a prerequisite for its effective use in research and development, ensuring reproducibility and informing process optimization.

The definitive identifiers for this compound are:

-

Chemical Name: this compound

-

CAS Number: 69397-93-9[1]

-

Molecular Formula: C₈H₁₀N₂O₃[1]

-

Molecular Weight: 182.18 g/mol [1]

-

Canonical SMILES: CNc1cc(ccc1[O-])OC[2]

-

InChI Key: YRBBCZYRHITZDJ-UHFFFAOYSA-N[2]

Physicochemical Properties

Due to the compound's status as a specialty chemical, extensive experimentally determined physical property data is not widely available in public databases. The following table summarizes core identification data and includes computationally predicted values to guide researchers. It is imperative that these predicted values are empirically verified for any critical application.

| Property | Value / Predicted Range | Data Type | Source |

| CAS Number | 69397-93-9 | Experimental | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | Experimental | [1] |

| Molecular Weight | 182.18 g/mol | Experimental | [1] |

| Appearance | Solid (Predicted) | Predicted | - |

| Boiling Point | 163.3 °C (Predicted) | Predicted | [3] |

| Melting Point | Not available | - | - |

| Aqueous Solubility | Not available (Low solubility predicted) | - | - |

| LogP (Octanol/Water) | Not available (Moderate lipophilicity predicted) | - | - |

Note: Predicted values are derived from computational models and should be used as estimations pending experimental validation.

Methodologies for Experimental Characterization

To establish a reliable, experimentally validated profile for this compound, a systematic workflow of physical and spectroscopic analysis is required.[4][5] The following protocols describe the standard, authoritative methods for determining these properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new or specialty chemical ensures that foundational data is gathered before more complex analyses are performed. This self-validating system confirms identity and purity at multiple stages.

Caption: Workflow for the comprehensive characterization of a specialty chemical.

Experimental Protocols

Melting Point Determination (Capillary Method) The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 1 °C) suggests a pure compound.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (if predicted). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment Understanding solubility is critical for reaction setup, purification, and formulation.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: To a small, known amount of the compound (e.g., 10 mg) in a vial, add the selected solvent dropwise with agitation at a controlled temperature (e.g., 25 °C).

-

Quantification: Continue adding solvent until the solid is completely dissolved. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis Spectroscopy provides unequivocal structural confirmation.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify characteristic functional groups (e.g., N-H, C=C aromatic, N=O, C-O).

-

Method (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum. Expected peaks would include stretches for the secondary amine, nitro group, and aromatic ether functionalities.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the precise arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the methoxy protons, and the aromatic protons, with splitting patterns and chemical shifts confirming their relative positions.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and analyze fragmentation patterns.

-

Method: Introduce the sample into the mass spectrometer (often via Gas Chromatography, GC, or Liquid Chromatography, LC). The resulting mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 182.18.

-

Conclusion

This compound is a specialty chemical whose physical properties are not yet extensively documented in the public domain. This guide has established its core chemical identity (CAS: 69397-93-9) and provided a framework for its comprehensive characterization. By following the detailed experimental methodologies for thermal, physical, and spectroscopic analysis, researchers can confidently determine the empirical data required for their work. This systematic approach ensures scientific integrity and provides the foundational knowledge necessary for the successful application of this compound in synthesis and development.

References

-

Mol-Instincts. (n.d.). 5-甲氧基-N-甲基-3-硝基苯胺[ 69397-93-9 ]. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenamine, 2-methoxy-5-nitro- (CAS 99-59-2). Available at: [Link]

-

2A Biotech. (n.d.). This compound. Available at: [Link]

-

NIST. (n.d.). Benzenamine, 2-methoxy-5-nitro-. Available at: [Link]

-

Global Substance Registration System. (n.d.). This compound. Available at: [Link]

-

Inspectra Edge. (n.d.). Specialty Chemical. Available at: [Link]

-

Jordi Labs. (n.d.). How do Physical and Chemical Characterization Differ?. Available at: [Link]

-

FILAB. (n.d.). Physico-chemical analysis in a laboratory. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5-Methoxy-N-methyl-2-nitrobenzenamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structural formula of 5-Methoxy-N-methyl-2-nitrobenzenamine is presented below:

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The predicted ¹H and ¹³C NMR spectra provide critical information on the electronic environment of the hydrogen and carbon atoms within the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 1. The chemical shifts are influenced by the electron-donating methoxy and N-methyl groups, and the electron-withdrawing nitro group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.4 | d | ~2.5 |

| H-4 | 6.8 - 7.0 | dd | ~8.5, 2.5 |

| H-6 | 7.9 - 8.1 | d | ~8.5 |

| N-CH₃ | 3.0 - 3.2 | s | - |

| O-CH₃ | 3.8 - 4.0 | s | - |

Table 1: Predicted ¹H NMR data for this compound.

Expertise & Experience: The predicted chemical shifts are rationalized by considering the electronic effects of the substituents on the benzene ring. The nitro group at C-2 is strongly electron-withdrawing, causing the ortho proton (H-3) and para proton (H-6) to be deshielded and appear downfield. The methoxy group at C-5 is electron-donating, leading to a shielding effect on the ortho proton (H-6) and para proton (H-3), though the effect of the nitro group is dominant. The N-methyl group at C-1 also contributes to the electronic environment. The coupling constants are typical for ortho and meta coupling in a benzene ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~145 |

| C-2 | ~140 |

| C-3 | ~115 |

| C-4 | ~120 |

| C-5 | ~160 |

| C-6 | ~125 |

| N-CH₃ | ~30 |

| O-CH₃ | ~56 |

Table 2: Predicted ¹³C NMR data for this compound.

Expertise & Experience: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon bearing the methoxy group (C-5) is the most deshielded due to the oxygen's electronegativity. The carbons attached to the nitro group (C-2) and the N-methylamino group (C-1) are also significantly downfield. The chemical shifts of the methyl carbons are in the expected regions for N-methyl and O-methyl groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for the ¹H nucleus.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

-

Set an appropriate relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensity, particularly for quaternary carbons.

Caption: Experimental workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound reveals characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H Stretch (secondary amine) | Medium |

| ~2950-2850 | C-H Stretch (aliphatic) | Medium |

| ~1600, ~1480 | C=C Stretch (aromatic) | Medium-Strong |

| ~1520, ~1340 | N-O Asymmetric & Symmetric Stretch (nitro group) | Strong |

| ~1250 | C-O Stretch (aryl ether) | Strong |

| ~1150 | C-N Stretch (aromatic amine) | Medium |

Table 3: Predicted characteristic IR absorption bands for this compound.

Expertise & Experience: The strong absorptions corresponding to the N-O stretching of the nitro group are highly characteristic and a key identifier for this compound. The presence of the N-H stretch confirms the secondary amine functionality. The C-H stretches for the aromatic and aliphatic (methyl) groups are also expected in their typical regions. The strong C-O stretch is indicative of the aryl ether.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 182 | [C₈H₁₀N₂O₃]⁺˙ (Molecular Ion) | - |

| 167 | [C₇H₇N₂O₃]⁺ | ˙CH₃ |

| 152 | [C₈H₁₀N₂O₂]⁺˙ | NO |

| 136 | [C₈H₁₀N₂O]⁺˙ | NO₂ |

| 121 | [C₇H₇NO]⁺˙ | NO₂, CH₃ |

| 106 | [C₆H₄NO]⁺ | NO₂, CH₃, CH₃ |

Table 4: Predicted mass spectrometry fragmentation data for this compound.

Expertise & Experience: The molecular ion peak at m/z 182 confirms the molecular weight of the compound.[2][3] The fragmentation pattern is expected to be dominated by the loss of the nitro group (as NO or NO₂) and the methyl groups from the methoxy and N-methyl functionalities. The stability of the resulting carbocations and radical cations will govern the relative intensities of the fragment peaks.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of volatile and semi-volatile organic compounds.

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or gas chromatograph).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Caption: Proposed EI fragmentation pathway for this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.

| Predicted λmax (nm) | Solvent | Electronic Transition |

| ~250-270 | Ethanol | π → π |

| ~350-380 | Ethanol | n → π |

Table 5: Predicted UV-Vis absorption data for this compound.

Expertise & Experience: The absorption in the 250-270 nm range is attributed to the π → π* transitions within the substituted benzene ring. The absorption at longer wavelengths (350-380 nm) is characteristic of the n → π* transition of the nitro group, which is a strong chromophore. The exact position and intensity of these bands can be influenced by the solvent polarity. For instance, the UV-Vis spectrum of the related compound 2-methoxy-5-nitroaniline shows concentration-dependent absorption shifts.

Experimental Protocol for UV-Vis Spectroscopy

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Fill the cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

The resulting spectrum will show the absorbance maxima (λmax) characteristic of the compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By combining computational predictions with the established principles of spectroscopic interpretation and comparative data from analogous structures, a comprehensive understanding of its NMR, IR, MS, and UV-Vis properties has been developed. The provided experimental protocols offer a standardized approach for researchers to obtain and verify these spectral data in a laboratory setting. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, analysis, and development of novel chemical entities.

References

-

This compound | 69397-93-9. A Chemtek. [Link]

-

This compound. Global Substance Registration System. [Link]

-

5-Methoxy-2-methyl-4-nitroaniline. PubChem. [Link]

-

Benzenamine, 2-methoxy-5-nitro-. NIST WebBook. [Link]

-

Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]

-

2-Methoxy-5-nitroaniline. PubChem. [Link]

-

5-Methoxy-2-nitroaniline. PubChem. [Link]

-

5-Methyl-2-nitroaniline. PlumX. [Link]

-

4-Methoxy-2-nitroaniline. PubChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Methoxy-N-methyl-2-nitrobenzenamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 69397-93-9) in organic solvents. Recognizing the limited availability of specific experimental solubility data for this compound in public literature, this document leverages fundamental principles of physical organic chemistry to predict its solubility profile. We will analyze its structural features, discuss the impact of its functional groups on solvent-solute interactions, and compare it with its non-N-methylated analog, 5-Methoxy-2-nitroaniline. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring researchers in drug development and chemical synthesis have the tools to generate reliable data.

Introduction and Physicochemical Analysis

This compound is a substituted nitroaniline derivative.[1] Its molecular structure, featuring a methoxy group, a nitro group, and a secondary N-methyl amine on a benzene ring, imparts a unique combination of polarity and lipophilicity that governs its interactions with various solvents. Understanding its solubility is critical for a range of applications, from reaction medium selection and optimization of synthetic routes to purification by crystallization and formulation for biological screening.

While specific experimental solubility data for this compound is scarce, we can infer its behavior by examining its structure and the properties of closely related analogs.

| Property | This compound | 5-Methoxy-2-nitroaniline |

| CAS Number | 69397-93-9[1] | 16133-49-6[2][3] |

| Molecular Formula | C₈H₁₀N₂O₃[1] | C₇H₈N₂O₃[2][3] |

| Molecular Weight | 182.18 g/mol [1] | 168.15 g/mol [2][3] |

| Appearance | Not specified (likely colored solid) | Yellow crystalline solid[3] |

| Structure | Methoxy, N-methyl, and Nitro groups | Methoxy, primary amine, and Nitro groups |

The Role of Functional Groups in Solubility

The solubility of an organic compound is dictated by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the solute and solvent.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor but not a donor. Its polarity contributes to solubility in polar solvents.

-

Methoxy Group (-OCH₃): This group is moderately polar and can act as a hydrogen bond acceptor. It slightly increases water solubility compared to an unsubstituted benzene ring.

-

N-methyl-benzenamine Group (-NHCH₃): The secondary amine is a key feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bond allows it to act as a hydrogen bond donor, though this capacity is reduced compared to a primary amine (-NH₂). The methyl group adds a degree of lipophilicity (fat-solubility).

The Impact of N-Methylation on Solubility

The primary structural difference between the title compound and its more studied analog, 5-Methoxy-2-nitroaniline, is the methylation of the amine. N-methylation has several effects:

-

Reduced Hydrogen Bond Donation: It replaces one of the N-H protons of the primary amine, reducing its ability to form hydrogen bonds with protic solvents. This would typically decrease solubility in solvents like water or ethanol.

-

Increased Lipophilicity: The addition of a methyl group increases the nonpolar surface area of the molecule, which can enhance solubility in less polar solvents.

-

Disruption of Crystal Packing: In the solid state, primary amines can form strong intermolecular hydrogen bonds. N-methylation disrupts this network, which can lead to a lower melting point and, counterintuitively, an increase in solubility in some cases because less energy is required to break the crystal lattice.[4]

Predicted Solubility Profile

Based on the analysis of its functional groups and the principles of intermolecular forces, we can predict the qualitative solubility of this compound in common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Moderate | The compound can act as a hydrogen bond acceptor (via O and N atoms) and a weak donor (via N-H). The polarity of these solvents will solvate the nitro and methoxy groups. Solubility may be lower than its primary amine analog due to reduced H-bond donation. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Moderate | These solvents are highly polar and can effectively solvate the polar nitro and methoxy groups through dipole-dipole interactions. The lack of strong hydrogen bonding networks in the solvent makes them excellent for dissolving moderately polar compounds. The solubility of similar nitroanilines is often high in these solvents.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | DCM and chloroform are effective at dissolving a wide range of organic compounds with moderate polarity. They will interact with the dipole moment of the nitro group and the aromatic ring. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents have some polarity but are less capable of solvating the highly polar nitro group compared to polar aprotic solvents. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Aromatic | Toluene, Benzene | Low | While the benzene ring of the solute will have favorable π-π stacking interactions with these solvents, the highly polar nitro and methoxy groups will be poorly solvated, limiting overall solubility. |

| Non-Polar | Hexane, Heptane | Very Low | The significant polarity imparted by the nitro, methoxy, and amine functional groups makes the molecule incompatible with non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound.

Workflow for Solubility Determination

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of solid this compound. An excess is confirmed by the presence of visible, undissolved solid at the end of the experiment.

-

Pipette a precise, known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly with Teflon-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a pipette.

-

Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

-

Prepare a calibration curve using a series of standards of the compound of known concentrations.

-

Determine the concentration of the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, compounds in the nitroaniline class should be handled with care. Related compounds like N-methyl-2-nitroaniline are classified as toxic if swallowed, in contact with skin, or inhaled.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when handling the compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This guide provides a scientifically grounded framework for understanding and determining the solubility of this compound. While experimental data remains to be published, a qualitative solubility profile has been predicted based on its molecular structure. High solubility is anticipated in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic and chlorinated solvents, and low solubility in non-polar hydrocarbons. For researchers requiring precise quantitative data, the provided isothermal shake-flask protocol offers a robust and reliable method for its determination. This foundational knowledge is essential for the effective use of this compound in research and development.

References

-

The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Royal Society of Chemistry. [Link]

-

Benzenamine, 2-methoxy-5-nitro-. NIST WebBook. [Link]

-

N-Methyl-4-nitro-N-nitrosobenzenamine. PubChem. [Link]

-

Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2017). ResearchGate. [Link]

-

N-Methylaniline. PubChem. [Link]

-

Benzenamine, N-methyl-2-nitro-. PubChem. [Link]

-

Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Cheméo. [Link]

-

N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity. (2024). LookChem. [Link]

-

N-Methyl-4-nitroaniline. PubChem. [Link]

-

Synthesis of 5-methoxy-2-nitroaniline. PrepChem.com. [Link]

-

NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

Sources

- 1. scbt.com [scbt.com]

- 2. 5-メトキシ-2-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy 5-Methoxy-2-nitroaniline | 16133-49-6 [smolecule.com]

- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzenamine, N-methyl-2-nitro- | C7H8N2O2 | CID 69157 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Methoxy-N-methyl-2-nitrobenzenamine: Focus on Melting and Boiling Points

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of the compound 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS 69397-93-9). Directed at researchers, scientists, and drug development professionals, this document navigates the current landscape of available data for this specific molecule. A key finding of our extensive database search is the absence of experimentally determined melting and boiling points in publicly accessible literature. This guide addresses this data gap by providing a detailed comparative analysis with its primary amine analog, 5-Methoxy-2-nitroaniline, and discussing the theoretical impact of N-methylation on these fundamental physical properties. Furthermore, we present standardized, field-proven protocols for the experimental determination of melting and boiling points, equipping research teams to generate these critical data in-house. The significance of these physicochemical parameters in the broader context of drug development, from purity assessment to formulation design, is also thoroughly examined, grounding the technical procedures in their practical applications.

Introduction: The Critical Role of Physicochemical Properties in Drug Development

The journey of a novel chemical entity from discovery to a marketable therapeutic is underpinned by a rigorous understanding of its fundamental physicochemical properties. Among the most critical of these are the melting and boiling points. These are not merely static numbers but are direct indicators of a molecule's intermolecular forces, crystal lattice energy, and overall stability.[1] For drug development professionals, these values are indispensable for:

-

Purity Assessment: A sharp, defined melting point range is a primary indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting range.[2][3]

-

Compound Identification: As a characteristic physical constant, the melting point serves as a crucial piece of data for verifying the identity of a synthesized compound against a reference standard.[2]

-

Formulation and Manufacturing: Knowledge of a compound's thermal properties is essential for designing stable dosage forms and for optimizing manufacturing processes such as milling, drying, and granulation.[4][]

-

Regulatory Compliance: Regulatory bodies such as those following ICH (International Council for Harmonisation) guidelines require thorough physicochemical characterization of active pharmaceutical ingredients (APIs).[6][7]

This guide focuses on this compound, a substituted nitrobenzenamine derivative of interest in synthetic and medicinal chemistry.

Physicochemical Profile of this compound

A thorough search of prominent chemical databases reveals a notable absence of experimentally determined melting and boiling points for this compound. While the compound is commercially available for research purposes, its fundamental thermal properties are not well-documented in the public domain.[8]

Table 1: Core Identification Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 69397-93-9 | [8] |

| Molecular Formula | C₈H₁₀N₂O₃ | [8] |

| Molecular Weight | 182.18 g/mol | [8] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

The lack of available data necessitates either experimental determination or theoretical prediction. This guide provides the necessary protocols for the former and a theoretical framework for the latter.

Comparative Analysis and the Impact of N-Methylation

To understand the potential thermal properties of this compound, it is instructive to examine its primary amine analog, 5-Methoxy-2-nitroaniline.

Table 2: Physicochemical Data for Structurally Related Compounds

| Compound Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 5-Methoxy-2-nitroaniline | 16133-49-6 | 131 | 337.07 (estimated) | |

| 2-Methoxy-5-nitroaniline | 99-59-2 | 117–118 | 153-156 @ 1.45 Torr |

Data sourced from ChemicalBook and ECHEMI.[9][10]

The Role of Intermolecular Forces

The melting point is determined by the energy required to overcome the forces holding the molecules in a crystal lattice, while the boiling point is related to the energy needed to overcome intermolecular forces in the liquid state.[1] For the parent compound, 5-Methoxy-2-nitroaniline, the primary amine group (-NH₂) is capable of forming strong intermolecular hydrogen bonds. The two hydrogen atoms on the nitrogen can act as hydrogen bond donors, and the lone pair on the nitrogen can act as an acceptor.

Predicted Effect of N-Methylation

The introduction of a methyl group on the amine nitrogen to form this compound, a secondary amine, has a profound and predictable effect on its intermolecular forces.

-

Disruption of Hydrogen Bonding: A secondary amine has only one N-H bond, reducing the number of hydrogen bond donor sites by half compared to a primary amine. This significantly weakens the hydrogen-bonding network between molecules.[8][11]

-

Steric Hindrance: The methyl group introduces steric bulk around the nitrogen atom, which can interfere with the close packing of molecules in the crystal lattice and hinder the formation of the remaining hydrogen bonds.[12]

Caption: Workflow for Capillary Melting Point Determination.

Protocol for Boiling Point Determination (Microscale Reflux Method)

For small research-grade quantities, a microscale method is efficient and minimizes waste. The Thiele tube method is a classic and effective approach. [16] Materials:

-

Thiele tube filled with high-boiling mineral oil

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (one end sealed)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

-

Burner or hot plate for heating

-

Sample of this compound

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its sealed end pointing upwards. This traps a small amount of air and will act as an ebullator.

-

Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer's bulb.

-

Thiele Tube Setup: Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level and the rubber band is above it. [16]5. Heating: Gently heat the side arm of the Thiele tube. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil.

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Recording: Remove the heat source. The bubbling will slow down and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. [16]This occurs when the vapor pressure of the sample equals the external atmospheric pressure. Record the atmospheric pressure along with the boiling point.

Conclusion: A Path Forward for Characterization

While the melting and boiling points for this compound are not currently documented in accessible scientific literature, this guide provides the necessary framework for any research or development team to address this data gap. By understanding the predicted impact of N-methylation and employing the standardized protocols provided, scientists can confidently determine these crucial physicochemical properties. This essential characterization will not only support fundamental research but also provide the foundational data required for advancing this compound through the rigorous pipeline of pharmaceutical development.

References

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Alberta. (n.d.). Micro-boiling point measurement. [Link]

-

Chemistry LibreTexts. (2022). 7.8: Cubic Lattices and Close Packing. [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

-

Sakakibara, Y. (n.d.). AZ-Methylation and N-Ethylation of Aniline. [Link]

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. [Link]

-

Chemistry LibreTexts. (2023). Basic Properties of Amines. [Link]

-

University of Alberta. (n.d.). Melting point determination. [Link]

-

Manufacturing Chemist. (2014). The impact of API properties on product design. [Link]

-

Quora. (2017). Is there any relation between packing efficiency and stability of a compound?. [Link]

-

Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

-

ResearchGate. (2025). Perspective on the Relationship between Melting Points and Chemical Structure. [Link]

-

ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. [Link]

-

NIST. (n.d.). Aniline, N-methyl-. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

-

Chemistry Stack Exchange. (2014). Intermolecular forces in secondary amines compared to primary amines. [Link]

-

Chemtips. (2013). How to Determine Boiling Points on the Microscale. [Link]

-

Reddit. (2024). How does crystal structure affect melting point?. [Link]

-

ResearchGate. (n.d.). The N-methylation reactions of aniline compounds using lignin as a.... [Link]

-

The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. [Link]

-

Chemistry LibreTexts. (2020). 15.12: Physical Properties of Amines. [Link]

-

National Center for Biotechnology Information. (n.d.). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

-

YouTube. (2025). How Does Crystallinity Affect Polymer Melting Point?. [Link]

-

Quora. (2018). What is the significance of the boiling point and the melting point of a substance?. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

-

Quora. (2022). Why do primary amines have a higher boiling point than secondary amines although both have the ability to form one H-Bond and also consider the electron donating group attached in secondary amine?. [Link]

-

YouTube. (2025). Why Are Melting Points Used For Drug Purity Validation?. [Link]

-

University of Cambridge. (n.d.). Close packing and packing efficiency. [Link]

-

PubMed. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Link]

-

Pharma Inventor Inc. (n.d.). API Physico-Chemical. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties. [Link]

-

Regulations.gov. (n.d.). ICH Q8 V2.0. [Link]

Sources

- 1. quora.com [quora.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. m.youtube.com [m.youtube.com]

- 4. The impact of API properties on product design [manufacturingchemist.com]

- 6. database.ich.org [database.ich.org]

- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. database.ich.org [database.ich.org]

- 11. quora.com [quora.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. reddit.com [reddit.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Synonyms for "5-Methoxy-N-methyl-2-nitrobenzenamine" in chemical literature

An In-Depth Technical Guide to the Nomenclature and Identification of 5-Methoxy-N-methyl-2-nitrobenzenamine and Its Isomers

Introduction

In the fields of synthetic chemistry and drug development, the precise identification of a chemical entity is paramount. Ambiguity in nomenclature can lead to costly errors in synthesis, incorrect interpretation of biological data, and significant delays in research pipelines. This guide provides a comprehensive overview of the chemical compound This compound , its various synonyms, and, critically, its distinction from key structural isomers that are often encountered in chemical literature and supplier catalogs. Understanding these nuances is essential for ensuring the integrity and reproducibility of scientific research.

Part 1: Core Compound Identification: this compound

The primary subject of this guide is a substituted nitroaniline derivative. Its core structure consists of a benzene ring with four substituents: a methoxy group (-OCH₃), a secondary amine with a methyl group (-NHCH₃), and a nitro group (-NO₂). The specific arrangement of these groups dictates its chemical properties and reactivity.

Primary Chemical Identifiers

For unambiguous identification, researchers should rely on standardized identifiers. The most critical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 69397-93-9 | [1][2][3] |

| IUPAC Name | 5-methoxy-N-methyl-2-nitroaniline | [2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2][4] |

| Molecular Weight | 182.18 g/mol | [1][2][4] |

| InChI | InChI=1S/C8H10N2O3/c1-9-7-5-6(13-2)3-4-8(7)10(11)12/h3-5,9H,1-2H3 | [2] |

| SMILES | CNC1=C(C=C(C=C1)OC)N(=O)=O |

Verified Synonyms

In literature and commercial databases, this compound may be listed under several names. Awareness of these synonyms is crucial for conducting thorough literature searches.

Chemical Structure

The following diagram illustrates the specific arrangement of functional groups in this compound.

Caption: Structure of this compound (CAS 69397-93-9).

Part 2: Differentiating from Key Isomers and Related Compounds

A significant challenge in sourcing and synthesizing this compound is the existence of numerous structural isomers with identical molecular formulas and weights. Mistaking one isomer for another can have profound consequences on experimental outcomes. This section details the most common isomers and related structures.

Comparative Data of Key Isomers

The table below provides a side-by-side comparison of the target compound and its most prevalent isomers. Note the distinct CAS numbers, which serve as the most reliable unique identifiers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | 69397-93-9 | C₈H₁₀N₂O₃ | 182.18 | Target Compound |

| 5-Methoxy-2-nitroaniline | 16133-49-6 | C₇H₈N₂O₃ | 168.15 | Lacks the N-methyl group (primary amine).[5][6] |

| 2-Methoxy-5-nitroaniline | 99-59-2 | C₇H₈N₂O₃ | 168.15 | Positional isomer lacking the N-methyl group.[7][8][9] |

| 5-Methoxy-2-methyl-4-nitroaniline | 106579-00-4 | C₈H₁₀N₂O₃ | 182.18 | Methyl group is on the ring (position 2), not the amine.[10] |

Structural Comparison of Isomers

The subtle yet critical differences in the placement of the methyl, methoxy, and nitro groups are visualized below. This visual guide is indispensable for researchers to confirm they are working with the correct molecule.

Caption: Logical relationship and key differences between the target compound and its isomers.

Part 3: Application Context and Synthetic Methodologies

Significance in Drug Development and Chemical Synthesis

While specific applications for this compound are not broadly documented in readily available literature, its structural motifs are highly relevant in medicinal chemistry. The nitroaniline scaffold is a common building block for more complex molecules. For instance, the related isomer 5-Methoxy-2-nitroaniline (lacking the N-methyl group) is a key intermediate in the synthesis of methoxybenzimidazole compounds that act as PI3K inhibitors for cancer therapy.[] Another isomer, 2-Methoxy-5-nitroaniline , serves as a precursor in the multi-step synthesis of Osimertinib, a third-generation EGFR inhibitor used to treat non-small cell lung cancer.[12]

This underscores the critical importance of selecting the correct starting material. Using an incorrect isomer, such as the N-methylated target compound instead of its primary amine analog, would block the desired reaction pathway or lead to unintended side products, derailing the entire synthetic campaign.

Representative Synthetic Protocol: Nitration of a Substituted Aniline

The synthesis of nitroaniline derivatives often involves the electrophilic nitration of an aniline precursor. The following protocol, adapted from the synthesis of the related compound 5-methoxy-2-nitroaniline, illustrates the fundamental chemistry involved.[13] This process demonstrates a common and effective methodology for introducing a nitro group ortho to an activating amine group.

Causality in Experimental Design:

-

Amine Protection: The reaction begins by treating the starting aniline (3-methoxyaniline) with acetic anhydride. This is a crucial step to protect the highly activating amino group. The resulting acetanilide is less susceptible to oxidation by nitric acid and helps direct the nitration to the desired position.

-

Nitration: A nitrating agent, in this case, 60% nitric acid, is added dropwise at a low temperature (5°C) to control the exothermic reaction and prevent over-nitration or side reactions.

-

Deprotection: After nitration, the acetyl protecting group is removed by acid-catalyzed hydrolysis (refluxing in hydrochloric acid) to regenerate the free amine.

-

Purification: The final product is isolated and purified using extraction and silica gel chromatography to remove unreacted starting materials and byproducts.

Step-by-Step Methodology:

-

Protection: In a suitable reaction vessel, dissolve 3-methoxyaniline (1 equivalent) in acetic acid (1.4 mL/g) and acetic anhydride (4.5 mL/g). Stir the solution at room temperature for 1 hour.

-

Nitration: Cool the solution to 5°C using an ice bath. Add 60% nitric acid (0.45 mL/g) dropwise while maintaining the temperature below 10°C.

-

Reaction Quench: After the addition is complete, remove the cooling bath. The solution will warm up. Once the exotherm subsides, allow the reaction to cool to room temperature.

-

Precipitation: Pour the reaction mixture into ice-water (45 mL/g) and neutralize with a sodium hydroxide solution.

-

Isolation of Intermediate: Collect the precipitated solid (the acetylated intermediate) by vacuum filtration and wash with water.

-

Deprotection: Transfer the collected solid to a round-bottom flask and add 4N hydrochloric acid (20 mL/g). Reflux the mixture for 2 hours.

-

Workup: Cool the reaction mixture and make it alkaline with sodium hydroxide. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with saturated aqueous sodium chloride solution, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel chromatography to yield the final product.[13]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of a nitroaniline derivative.

Conclusion

The accurate identification of chemical reagents is a foundational pillar of successful research in drug discovery and development. For a compound like This compound , a thorough understanding of its nomenclature, CAS number, and structural relationship to its isomers is not merely an academic exercise but a practical necessity. By utilizing unique identifiers like the CAS number, cross-referencing synonyms, and carefully examining structural details, researchers can prevent costly errors, ensure the validity of their experimental results, and accelerate the pace of innovation.

References

-

PubChem. (n.d.). Benzenamine, 5-methoxy-N-methyl-2-nitro-. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

NIST. (n.d.). Benzenamine, 2-methoxy-5-nitro-. NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from fdaglobal.com. [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). 5-Methoxy-2-methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-methoxy-2-nitroaniline. Retrieved from prepchem.com. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Benzenamine, 5-methoxy-N-methyl-2-nitro- | C8H10N2O3 | CID 153056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achemtek.com [achemtek.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Buy 5-Methoxy-2-nitroaniline | 16133-49-6 [smolecule.com]

- 6. 5-Methoxy-2-nitroaniline 97 16133-49-6 [sigmaaldrich.com]

- 7. Benzenamine, 2-methoxy-5-nitro- [webbook.nist.gov]

- 8. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 5-Methoxy-2-methyl-4-nitroaniline | C8H10N2O3 | CID 602726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. prepchem.com [prepchem.com]

An In-depth Technical Guide to 5-Methoxy-N-methyl-2-nitrobenzenamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-N-methyl-2-nitrobenzenamine (CAS No. 69397-93-9), a specialty nitroaromatic amine. Due to the limited availability of detailed experimental data for this specific compound in peer-reviewed literature, this guide will establish its core physicochemical properties and then leverage the well-characterized structural analog, 5-Methoxy-2-nitroaniline, to provide in-depth insights into synthetic methodologies, potential applications in drug discovery, and essential safety protocols. This comparative approach allows for a robust and scientifically grounded exploration of the target molecule's expected behavior and utility for researchers, chemists, and drug development professionals.

Introduction and Core Compound Identification

This compound is a substituted nitroaniline derivative. Such compounds are foundational building blocks in organic synthesis, often serving as key intermediates in the production of pharmaceuticals, dyes, and other complex organic molecules. The presence of a nitro group—a strong electron-withdrawing group—and a methoxy group—an electron-donating group—on the aniline scaffold creates a unique electronic environment that dictates its reactivity and potential applications.

While it is cited as a specialty chemical for proteomics research, detailed public-domain information is scarce.[1] This guide will therefore use its close structural analog, 5-Methoxy-2-nitroaniline, to illustrate the chemical principles and experimental protocols relevant to this class of compounds. The primary structural difference is the presence of an N-methyl group on the target compound, which can influence factors such as solubility, steric hindrance, and basicity, but the overarching synthetic strategies and reaction pathways remain highly comparable.

Physicochemical Properties

A summary of the known and predicted properties for this compound and its primary analog, 5-Methoxy-2-nitroaniline, is presented below. The juxtaposition highlights the data gap and the necessity of the analog-based approach.

| Property | This compound | 5-Methoxy-2-nitroaniline (Analog) | Source(s) |

| CAS Number | 69397-93-9 | 16133-49-6 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | 168.15 g/mol | [1] |

| IUPAC Name | This compound | 5-methoxy-2-nitroaniline | |

| Synonyms | 3-N-Methylamino-4-nitroanisole | (5-Methoxy-2-nitrophenyl)amine, 2-Nitro-5-methoxyaniline | |

| Appearance | Data not available | Yellow solid | [2] |

| Melting Point | Data not available | 131 °C | [2][] |

| Boiling Point | Data not available | 337.07 °C (estimated) | [2] |

| Solubility | Data not available | Slightly soluble in Chloroform, DMSO, Methanol | [2] |

Synthesis and Mechanistic Rationale

While no specific synthetic routes for this compound are documented[4], a logical synthesis can be extrapolated from established methods for its non-methylated analog. The most common approach involves the electrophilic nitration of a suitably protected aniline precursor.

Conceptual Workflow: Synthesis of Nitroaniline Derivatives

The following diagram illustrates the general logic for synthesizing a nitroaniline derivative, a process directly applicable to our target compound and its analog.

Caption: General workflow for the synthesis of substituted nitroanilines.

Experimental Protocol: Synthesis of 5-Methoxy-2-nitroaniline

This protocol details a validated method for synthesizing the analog, which serves as a robust template. The key causality is the use of an acetyl protecting group on the amine. This is critical for two reasons: 1) it prevents oxidation of the amine by the strong nitrating mixture, and 2) it moderates the activating effect of the amine, preventing polysubstitution and ensuring regioselective nitration directed by the methoxy group.

Materials:

-

3-Methoxyaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

60% Nitric Acid

-

4N Hydrochloric Acid

-

Sodium Hydroxide (for neutralization)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for chromatography

Procedure:

-

Amine Protection:

-

Dissolve 3-methoxyaniline (2.21 g) in a mixture of acetic acid (3 ml) and acetic anhydride (10 ml).

-

Stir the solution at room temperature for 1 hour to form the N-acetylated intermediate. The amide formation protects the amine from oxidation in the next step.

-

-

Nitration:

-

Cool the solution to 5°C in an ice bath.

-

Add 60% nitric acid (1 ml) dropwise while maintaining the temperature and stirring. The methoxy and acetamido groups direct the electrophilic nitronium ion (NO₂⁺) to the ortho and para positions; the position ortho to the methoxy group and meta to the acetamido group is sterically and electronically favored.

-

Remove the cooling bath and allow the solution to warm; an exotherm may be observed, with the temperature rising to ~60°C.

-

Once the reaction subsides, allow the solution to cool to room temperature.

-

-

Work-up and Deprotection:

-

Pour the reaction mixture into 100 ml of ice-water and neutralize with sodium hydroxide.

-

Collect the precipitated crystals (the protected product) by suction filtration and wash with water.

-

To the collected crystals, add 4N hydrochloric acid (45 ml) and reflux the mixture for 2 hours. This step hydrolyzes the amide back to the free amine.

-

Cool the reaction mixture and basify with sodium hydroxide.

-

-

Purification:

-

Extract the product into ethyl acetate.

-

Wash the organic layer with a saturated aqueous sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel chromatography using chloroform as the eluent to yield pure 5-methoxy-2-nitroaniline.

-

Applications in Research and Drug Development

Derivatives of 5-methoxy-2-nitroaniline are valuable intermediates in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the methoxy group influences the compound's solubility and receptor-binding profile.

Role as a Precursor in Kinase Inhibitor Synthesis

This class of compounds is used in the synthesis of advanced therapeutic agents, including kinase inhibitors for cancer therapy. For instance, 5-methoxy-2-nitroaniline is a key building block for methoxybenzimidazole compounds that act as inhibitors of Phosphoinositide 3-kinases (PI3K), a family of enzymes critical to cell growth and survival pathways that are often dysregulated in cancer.[] It is also used to synthesize NR2B-selective NMDA receptor antagonists, which have applications in treating a range of nervous system disorders.[]

The general synthetic utility in drug discovery is depicted below:

Caption: Synthetic pathway from nitroaniline precursor to a pharmaceutical agent.

Safety, Handling, and Storage

-

Hazard Classification: This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation. Some nitroanilines are suspected of causing genetic defects.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: Avoid breathing dust. Use in a well-ventilated area or with a suitable respirator.

-

-

Handling:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wash hands and any exposed skin thoroughly after handling.

-

-

Storage:

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place.

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[5]

Conclusion

This compound is a specialty chemical with potential utility in organic synthesis and drug discovery, particularly as an intermediate for complex heterocyclic systems. While direct experimental data is limited, a detailed examination of its close structural analog, 5-Methoxy-2-nitroaniline, provides a robust framework for understanding its likely chemical properties, synthetic routes, and applications. The protocols and safety information detailed in this guide offer a solid foundation for researchers and developers working with this class of nitroaromatic compounds.

References

-

This compound | 69397-93-9 . LookChem. [Link]

-

Safety data sheet according to Regulation (EC) No 1907/2006, Article 31 . CPAchem. [Link]

-

This compound | 69397-93-9 . A Chemtek. [Link]

-

This compound . Global Substance Registration System (GSRS). [Link]

-

5-Methoxy-2-methyl-4-nitroaniline . PubChem. [Link]

-

Benzenamine, 2-methoxy-5-nitro- . NIST WebBook. [Link]

-

This compound . InfochemsDB. [Link]

-

CAS No : 16133-49-6 | Product Name : 5-Methoxy-2-nitrobenzenamine . Pharmaffiliates. [Link]

Sources

Health and safety information for "5-Methoxy-N-methyl-2-nitrobenzenamine"

An In-depth Technical Guide to the Health and Safety of 5-Methoxy-N-methyl-2-nitrobenzenamine

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for guidance purposes only. This compound (CAS No. 69397-93-9) is a chemical with limited available safety and toxicology data. Therefore, this guide has been constructed based on a hazard assessment by analogy with structurally similar compounds. This substance should be handled with extreme caution, treating it as a potentially hazardous compound at all times. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Introduction and Statement on Data Scarcity

This guide synthesizes safety information from structurally related nitroaromatic amines to construct a predicted hazard profile and establish robust, self-validating safety protocols. The primary analogs used for this assessment include N-methyl-2-nitroaniline (CAS 612-28-2), which shares the N-methyl-2-nitroaniline core, and 2-Methoxy-5-nitroaniline (CAS 99-59-2), which contains the methoxy-nitroaniline structure. By examining the known hazards of these compounds, we can infer the potential risks associated with this compound and implement appropriate safety measures grounded in established chemical safety principles.

Predicted Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of its structural analogs, this compound should be presumed to be a hazardous substance.

Analog 1: N-methyl-2-nitroaniline (CAS 612-28-2) This compound is classified as highly toxic. Its hazard statements indicate it is toxic if swallowed, in contact with skin, and fatal if inhaled. It may also cause damage to organs through prolonged or repeated exposure[2].

Analog 2: 2-Methoxy-5-nitroaniline (CAS 99-59-2) This compound is considered hazardous, causing skin and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects[3].

Predicted Hazard Profile for this compound:

| Hazard Class | Predicted Classification and Precautionary Statement | Rationale based on Structural Analogs |

| Acute Toxicity (Oral) | Category 3/4: Toxic or Harmful if swallowed. (P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor)[2]. | Analogs are classified as acutely toxic via ingestion[2][3]. The nitro and amine functional groups are associated with systemic toxicity. |

| Acute Toxicity (Dermal) | Category 3/4: Toxic or Harmful in contact with skin. (P361+P364: Take off immediately all contaminated clothing and wash it before reuse)[2]. | Dermal toxicity is a known hazard for substituted anilines[2][3][4]. |

| Acute Toxicity (Inhalation) | Category 2/3/4: Fatal, Toxic, or Harmful if inhaled. (P261: Avoid breathing dust)[2][3]. | As a solid powder, aerosolization presents a significant inhalation risk. Nitroanilines can be highly toxic via this route[2][4]. |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. (P280: Wear protective gloves)[3][4]. | A common property of aromatic amines and nitro compounds[3][4]. |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. (P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][5]. | Direct contact of powder with eyes is likely to cause significant irritation[3]. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. (P201: Obtain special instructions before use)[3]. | Some nitroaromatic compounds are known to be mutagenic[3]. This potential cannot be ruled out without specific data. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (e.g., blood, liver) through prolonged or repeated exposure [2][6]. | A key chronic effect of aniline derivatives is methemoglobinemia, leading to cyanosis[4]. The liver is also a potential target organ[6]. |

Precautionary Handling and Personal Protective Equipment (PPE)

Given the predicted high toxicity, all handling of this compound must be conducted within a certified chemical fume hood or a glove box to prevent inhalation and skin contact.

Experimental Protocol: Weighing and Handling of Solid Compound

-

Preparation: Before handling, ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, containers, waste bags) within the hood.

-

PPE Verification: Don the required PPE as illustrated in the workflow diagram below. This includes a lab coat, nitrile gloves (consider double-gloving), and tightly sealed safety goggles. A respirator may be required based on a site-specific risk assessment, especially if working outside of a fume hood is unavoidable.

-

Handling: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the solid to a tared weigh boat. Avoid any actions that could generate dust.

-

Post-Transfer: Securely close the primary container. Clean any residual powder from the spatula and work surface using a solvent-moistened wipe (e.g., 70% ethanol).

-

Waste Disposal: All contaminated items (gloves, wipes, weigh boats) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.

-

Decontamination: After completing the work, wipe down the work surface in the fume hood. Doff PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.

Mandatory Visualization: PPE Workflow

Caption: Logical workflow for responding to a spill or personnel exposure incident.

Conclusion: A Precautionary Principle

In the absence of definitive toxicological data for this compound, a conservative approach grounded in the precautionary principle is mandatory. Researchers, scientists, and drug development professionals must treat this compound as highly toxic by all routes of exposure. The protocols and information presented in this guide, derived from the analysis of structural analogs, provide a framework for safe handling. However, they are not a substitute for a comprehensive, institution-specific risk assessment and adherence to all applicable safety regulations. The compound should be handled only by trained personnel who are fully aware of its potential hazards.

References

-

Safety Data Sheet for N-Methyl-2-nitroaniline. CPAchem Ltd.

-

5-Methoxy-2-methyl-4-nitroaniline Compound Summary. PubChem, National Center for Biotechnology Information.

-

Safety Data Sheet for 2-Methoxy-5-nitroaniline. Fisher Scientific.

-

5-Methoxy-2-nitrobenzaldehyde Safety Data Sheet. ECHEMI.

-

An In-depth Technical Guide to the Safety Data Sheet of 5-Methyl-2-nitroaniline. Benchchem.

-

Safety Data Sheet. CPAChem.

-

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide Safety Data Sheet. Echemi.

-

Safety Data Sheet for 2-Methyl-5-nitroaniline. Thermo Fisher Scientific.

-

Safety Data Sheet. Sigma-Aldrich.

-

A Comprehensive Technical Guide to the Safe Handling of 5-Methyl-2-nitrobenzoic Acid. Benchchem.

-

Safety Data Sheet for Methyl 2-methoxy-5-nitrobenzoate. Fisher Scientific.

-

5-Methoxy-N-methyl-2-nitroaniline Product Page. Santa Cruz Biotechnology.

-

Material Safety Data Sheet for N-Methyl-2-nitroaniline, 98%. Cole-Parmer.

-

2-Methoxy-5-nitroaniline Product Page. BLD Pharm.

-

Benzenamine, 2-methoxy-5-nitro-. NIST WebBook.

-

Safety Data Sheet for 4-Methoxy-2-nitroaniline. Fisher Scientific.

-

Material Safety Data Sheet for N-METHYL-4-NITROANILINE. East Harbour Group. [URL: https://www.easth Harbourgroup.com/]([Link] Harbourgroup.com/)

-

2-Methoxy-5-nitroaniline Compound Summary. PubChem, National Center for Biotechnology Information.

-

Provisional Peer-Reviewed Toxicity Values for 2-Methyl-5-Nitroaniline. PPRTV Library, U.S. Environmental Protection Agency.

Sources

Isomers of methoxy-N-methyl-nitrobenzenamine

An In-depth Technical Guide to the Isomers of Methoxy-N-methyl-nitrobenzenamine for Drug Discovery Professionals

Foreword

The precise spatial arrangement of atoms within a molecule, or isomerism, is a cornerstone of modern drug development. A single alteration in substituent position on an aromatic scaffold can profoundly impact a compound's pharmacological profile, transforming a promising lead into an inert substance, or worse, a toxic agent. The family of methoxy-N-methyl-nitrobenzenamine isomers represents a fascinating and underexplored chemical space. Possessing a unique combination of electron-donating and electron-withdrawing groups, along with a hydrogen bond donor/acceptor site, these scaffolds hold significant potential for interacting with biological targets. This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive technical overview of the synthesis, separation, characterization, and potential biological relevance of these isomers. It moves beyond simple protocols to explain the underlying scientific principles, empowering researchers to make informed decisions in their own discovery programs.

The Strategic Importance of Isomerism in Medicinal Chemistry

In drug design, the specific constitution of a molecule is paramount. Positional isomers, while sharing the same molecular formula, often exhibit divergent physicochemical properties such as polarity, pKa, and molecular conformation. These differences directly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its ability to bind to a target receptor. The nitroaniline scaffold, a core component of our topic compounds, is a well-established pharmacophore found in various biologically active agents. The addition of methoxy and N-methyl groups introduces further complexity and opportunity, allowing for fine-tuning of electronic and steric properties to optimize potency and selectivity. Understanding and controlling the isomeric composition of these compounds is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development.

Synthetic Strategies for Isomeric Control

The synthesis of specific methoxy-N-methyl-nitrobenzenamine isomers requires a strategic approach, leveraging the directing effects of substituents on the aromatic ring. The choice of starting material and reaction sequence is critical for achieving the desired regiochemistry.

Core Synthetic Pathways

Two primary retrosynthetic strategies can be envisioned:

-

Electrophilic Aromatic Substitution (EAS): This approach typically involves the nitration of an appropriately substituted N-methylanisidine precursor. The existing methoxy and N-methylamino groups will direct the incoming nitro group, though this can sometimes lead to mixtures of isomers requiring careful separation.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway often starts with a di-substituted halo-nitrobenzene. The halogen, activated by the electron-withdrawing nitro group, can be displaced by methylamine. This method can offer superior regiocontrol depending on the availability of the starting materials.

The diagram below illustrates a generalized workflow for synthesizing a specific isomer, highlighting the critical decision points and processes involved.

Caption: Generalized workflow for isomer synthesis and purification.

Exemplar Protocol: Synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine (CAS 3360-79-0)

This protocol describes a potential SNAr approach. The rationale is that the chlorine atom in the starting material is activated towards nucleophilic substitution by the two ortho/para nitro groups, and methylamine will preferentially displace the more activated chlorine at the 2-position.

Materials:

-

1-Chloro-4-methoxy-2-nitrobenzene

-

Methylamine (40% solution in water)

-

Ethanol

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve 1-chloro-4-methoxy-2-nitrobenzene (1.0 eq) in ethanol (5 mL per mmol of substrate).

-

Amine Addition: Add aqueous methylamine solution (3.0 eq). The excess amine serves as both the nucleophile and a base to neutralize the HCl byproduct.

-

Heating: Seal the vessel and heat the reaction mixture at 80-90 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with water and ethyl acetate.

-